4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-13-6-9-15(10-7-13)27(24,25)22-14-8-11-18-16(12-14)20(23)21-17-4-2-3-5-19(17)26-18/h2-12,22H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNMPSHSLRYESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the core dibenzo[b,f][1,4]oxazepine structure. This can be achieved through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Structural Features
The compound features a dibenzo[b,f][1,4]oxazepine core combined with a sulfonamide group. This unique combination is believed to enhance its biological activity compared to other sulfonamide derivatives.
Antimicrobial Activity
Research indicates that 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibits significant antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of various bacterial strains.
Study Findings:
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| 4-Methyl-N-(11-oxo...) | 64 µg/mL | Staphylococcus aureus |
| 4-Methyl-N-(11-oxo...) | 128 µg/mL | Escherichia coli |
These findings suggest that the compound may interact with bacterial cell wall synthesis or metabolic pathways critical for bacterial survival.
Anticancer Properties
In vitro studies have highlighted the anticancer potential of this compound against various human tumor cell lines. Notably, it has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation.
Study Insights:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
The results indicate that the structural features of the compound contribute to its effectiveness in inhibiting cancer cell proliferation.
Anti-inflammatory Effects
The sulfonamide moiety is known for its anti-inflammatory properties. Research has demonstrated that derivatives of this compound can significantly reduce inflammatory markers such as TNF-alpha and IL-6 in various experimental models.
Synthetic Routes
The synthesis of this compound typically involves multiple steps beginning with the formation of the dibenzo[b,f][1,4]oxazepine structure through reactions such as nitration, reduction, and cyclization.
Industrial Production
In an industrial context, large-scale production may utilize optimized reaction conditions and catalysts to enhance yield and purity.
Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4-Methyl-N-(11-oxo...) | Effective against E. coli and S. aureus | Induces apoptosis in MCF-7 cells | Reduces TNF-alpha levels |
| Related Dibenzo Compounds | Varies by structure | Effective against multiple cancer lines | Demonstrated anti-inflammatory effects |
The comparison highlights the unique efficacy of this compound relative to other compounds within its class.
Mechanism of Action
The mechanism by which 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and biological implications.
Structural Variations
Substituents on the Sulfonamide Benzene Ring
Modifications on the Dibenzo[b,f][1,4]oxazepine Core
Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) increase molecular weight and LogP, reducing aqueous solubility but enhancing membrane penetration.
- Methoxy groups improve solubility but may compromise blood-brain barrier permeability.
- Thiazepine analogs (S-containing) exhibit higher LogP values compared to oxazepine (O-containing) derivatives, suggesting enhanced lipophilicity.
Biological Activity
4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its unique structure combines a dibenzo[b,f][1,4]oxazepine core with a benzenesulfonamide moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H18N2O4S
- Molecular Weight : 394.44 g/mol
- CAS Number : Not explicitly listed but related compounds are referenced in various databases.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antimicrobial Activity : Compounds in the dibenzo[b,f][1,4]oxazepine class have shown antimicrobial properties. For instance, derivatives have been tested against a range of bacterial strains, demonstrating inhibition of growth at certain concentrations .
- Anticancer Properties : Some studies suggest that these compounds may induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways .
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this moiety have been evaluated for their ability to reduce inflammation in various models.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides act by inhibiting enzymes involved in bacterial folate synthesis. This mechanism can be extrapolated to potential effects on cancer cell metabolism.
- Interaction with Cellular Pathways : The dibenzo[b,f][1,4]oxazepine core may interact with specific cellular receptors or pathways involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific strain tested .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-methyl-N-(11-oxo...) | 64 | Staphylococcus aureus |
| 4-methyl-N-(11-oxo...) | 128 | Escherichia coli |
Study 2: Anticancer Activity
In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 15 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Study 3: Anti-inflammatory Effects
Research highlighted the anti-inflammatory potential of sulfonamide derivatives in animal models. Administration resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols starting from dibenzo[b,f][1,4]oxazepine precursors. Key steps include sulfonamide coupling under reflux in solvents like dimethylformamide (DMF) or pyridine. Reaction optimization focuses on temperature control (60–100°C), catalyst selection (e.g., triethylamine for deprotonation), and purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, HPLC for purity assessment, and FT-IR to verify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). For absolute configuration, X-ray crystallography is recommended if single crystals are obtainable .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodology :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or carbonic anhydrase isoforms .
Q. How can researchers determine its physicochemical properties (e.g., solubility, logP)?
- Methodology :
- LogP : Use reversed-phase HPLC with a calibration curve of known standards.
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) followed by UV-Vis quantification.
- Stability : Forced degradation studies under heat, light, and humidity to identify degradation pathways .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
- Methodology :
- Substituent analysis : Compare activity of methyl (current compound) vs. chloro/ethyl derivatives (e.g., ) to identify structure-activity relationships (SAR).
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
Q. What strategies improve synthetic yield and scalability?
- Methodology :
- Catalyst screening : Test alternatives like DMAP or Pd-based catalysts for coupling efficiency.
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
- Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy for real-time monitoring .
Q. How can computational methods aid in SAR studies?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger to predict binding modes with targets like COX-2 or bacterial enzymes.
- QSAR modeling : Train models on derivatives (e.g., ) to correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity .
Q. What techniques elucidate its mechanism of action at the molecular level?
- Methodology :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
- CRISPR-Cas9 knockouts : Validate target engagement in cellular models .
Q. How can toxicity and pharmacokinetic profiles be assessed preclinically?
- Methodology :
- In vitro toxicity : HepG2 cells for hepatotoxicity; hERG assay for cardiac risk.
- In vivo PK : Administer to rodents and measure plasma half-life (LC-MS/MS), bioavailability, and metabolite profiling .
Key Considerations for Experimental Design
- Control compounds : Include structurally related derivatives (e.g., chloro, ethyl analogs) as positive/negative controls .
- Data reproducibility : Triplicate experiments with blinded analysis to mitigate bias.
- Ethical compliance : Adhere to OECD guidelines for animal studies and obtain institutional review board (IRB) approval for human cell line use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
